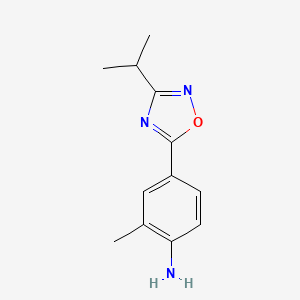

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

CAS No.:

Cat. No.: VC15883785

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O |

|---|---|

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |

| Standard InChI | InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3 |

| Standard InChI Key | WGLCGUHZONOZGY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline, delineates its core components:

-

1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capabilities.

-

3-Isopropyl substituent: A branched alkyl group enhancing lipophilicity and influencing steric interactions.

-

2-Methylaniline moiety: An aromatic amine with a methyl group at the ortho position, contributing to electronic effects and solubility modulation.

Table 1. Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |

The calculated logP value of approximately 2.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Reaction Pathways

Key Considerations:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing charged intermediates.

-

Temperature control: Microwave-assisted synthesis could reduce reaction times and improve yields compared to conventional heating.

| Target Pathway | Proposed Mechanism |

|---|---|

| Apoptosis | Caspase-3/7 activation |

| HDAC Inhibition | Increased histone acetylation |

| Topoisomerase II | DNA strand break induction |

While direct evidence for this compound’s efficacy is lacking, its structural features align with pharmacophores known to interact with these targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for aniline-CH₃; δ 1.2–1.4 ppm for isopropyl-CH₃), and NH₂ protons (δ 5.0–5.5 ppm, broad).

-

¹³C NMR: Key resonances would involve oxadiazole carbons (δ 160–170 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic carbons (δ 20–30 ppm).

Mass Spectrometry

-

ESI-MS: A molecular ion peak at m/z 217.27 [M+H]⁺ confirms the molecular weight. Fragmentation patterns would likely include loss of the isopropyl group (m/z 174) and cleavage of the oxadiazole ring.

Industrial and Materials Science Applications

Polymer Precursors

The aniline group’s reactivity toward electrophilic substitution makes this compound a candidate for:

-

Conductive polymers: Oxadiazole-containing polyanilines could exhibit enhanced electron-transport properties.

-

Coating additives: Improved thermal stability via heterocyclic ring systems.

Catalysis

-

Ligand design: The oxadiazole nitrogen atoms may coordinate transition metals, enabling use in homogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume